Methyl 4-oxohex-5-ynoate
CAS No.: 118622-32-5
Cat. No.: VC18930531
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118622-32-5 |
|---|---|
| Molecular Formula | C7H8O3 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | methyl 4-oxohex-5-ynoate |
| Standard InChI | InChI=1S/C7H8O3/c1-3-6(8)4-5-7(9)10-2/h1H,4-5H2,2H3 |
| Standard InChI Key | OUXJZOJDHRKONT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCC(=O)C#C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Methyl 4-oxohex-5-ynoate consists of a six-carbon chain with a terminal alkyne (), a ketone group at position 4, and a methyl ester at position 1. The IUPAC name, methyl 4-oxohex-5-ynoate, reflects this arrangement . Key structural identifiers include:
The presence of both electron-withdrawing (ketone, ester) and electron-donating (alkyne) groups creates a polarized electronic environment, influencing its reactivity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common route involves oxidation of methyl 4-hydroxyhex-5-ynoate using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. A representative procedure is outlined below:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Methyl 4-hydroxyhex-5-ynoate, PCC, CHCl, 0°C → rt, 12 h | 75–85% |
This method avoids over-oxidation of the alkyne, a common challenge in similar systems.
Alternative Pathways
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Cross-Metathesis Approaches: Olefin metathesis of propargyl esters with α,β-unsaturated ketones, though less explored, offers modularity for derivative synthesis .
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Enolate Alkylation: Deprotonation of methyl acetoacetate followed by propargyl bromide addition, though this route suffers from regioselectivity issues .
Reactivity and Chemical Transformations
Alkyne-Based Reactions
The terminal alkyne undergoes:
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Cycloadditions: Huisgen azide-alkyne cycloaddition (Cu-catalyzed) to form 1,2,3-triazoles.
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Sonogashira Coupling: Palladium-mediated coupling with aryl halides to generate conjugated enynes.
Ketone and Ester Reactivity
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Nucleophilic Additions: Grignard reagents attack the ketone, forming tertiary alcohols.
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Ester Hydrolysis: Acidic or basic hydrolysis yields 4-oxohex-5-ynoic acid, a precursor for amide coupling.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Methyl 4-oxohex-5-ynoate has been utilized in the synthesis of:
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Pyrazole Derivatives: Condensation with hydrazines forms pyrazole rings, a motif prevalent in kinase inhibitors .
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Prostaglandin Analogues: The alkyne serves as a handle for introducing unsaturated chains in bioactive molecules.
Materials Science
Conjugated enynes derived from this compound exhibit nonlinear optical (NLO) properties, relevant for organic semiconductors.
Comparison with Structural Analogs
Methyl 3-Methyl-4-oxohex-5-enoate (CAS N/A)
This analog replaces the alkyne with a double bond (), reducing strain but limiting click chemistry applications . Its molecular weight (156.18 g/mol) reflects the added methyl group .
Methyl 4-Hydroxy-5-methylhex-2-ynoate (CAS 184479-80-9)
The hydroxyl group introduces hydrogen-bonding capacity, altering solubility and reactivity patterns compared to Methyl 4-oxohex-5-ynoate.
Future Directions and Research Opportunities
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